![molecular formula C10H11IN2O3 B1402857 4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine CAS No. 1252989-47-1](/img/structure/B1402857.png)
4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine
Description
“4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are known for their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another common method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Future Directions
The future directions in the field of isoxazole research include the development of new eco-friendly synthetic strategies . There is also a need for more studies focusing on isoxazole-containing compounds exhibiting biological activity, as these contribute to the active development of medicinal chemistry .
properties
IUPAC Name |
4-iodo-7-(2-methoxyethoxy)-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O3/c1-14-4-5-15-7-3-2-6(11)8-9(7)16-13-10(8)12/h2-3H,4-5H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZEJQSELGGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C2C(=C(C=C1)I)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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